molecular formula C14H13N3O4 B14048388 2-(4-(1H-Indol-3-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid

2-(4-(1H-Indol-3-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid

Cat. No.: B14048388
M. Wt: 287.27 g/mol
InChI Key: PSVOHJCSDNQDAF-UHFFFAOYSA-N
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Description

2-(4-(1H-Indol-3-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine .

Preparation Methods

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The imidazolidinone ring can be introduced through cyclization reactions involving appropriate precursors.

Chemical Reactions Analysis

2-(4-(1H-Indol-3-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-(1H-Indol-3-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(1H-Indol-3-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing biological processes such as cell signaling and metabolism . The exact pathways depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar compounds to 2-(4-(1H-Indol-3-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid include other indole derivatives such as indole-3-acetic acid and indole-3-carboxaldehyde . These compounds share the indole ring system but differ in their functional groups and overall structure. The uniqueness of this compound lies in its combination of the indole and imidazolidinone moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

2-[4-(1H-indol-3-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid

InChI

InChI=1S/C14H13N3O4/c1-14(9-6-15-10-5-3-2-4-8(9)10)12(20)17(7-11(18)19)13(21)16-14/h2-6,15H,7H2,1H3,(H,16,21)(H,18,19)

InChI Key

PSVOHJCSDNQDAF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CNC3=CC=CC=C32

Origin of Product

United States

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